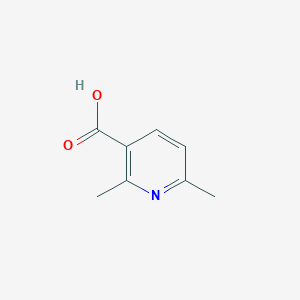

2,6-Dimethylnicotinic acid

Description

Historical Context and Early Research on Nicotinic Acid Derivatives

The journey into the significance of compounds like 2,6-Dimethylnicotinic acid begins with the history of its parent molecule, nicotinic acid (also known as niacin or vitamin B3). Initially identified as a cure for pellagra, a disease caused by niacin deficiency, the biological importance of nicotinic acid has been recognized for over a century. nih.govmdpi.com Early research primarily focused on its role as a vitamin. mdpi.com

In the mid-20th century, the scope of nicotinic acid research expanded significantly when it was discovered to have lipid-lowering properties at pharmacological doses. This opened a new chapter for nicotinic acid and its derivatives as potential therapeutic agents beyond their nutritional value. mdpi.com The exploration of derivatives aimed to enhance efficacy, reduce side effects, and understand the structure-activity relationships within this class of compounds. This historical foundation of discovery and therapeutic application set the stage for the synthesis and investigation of a wide array of nicotinic acid derivatives, including methylated forms like this compound.

Significance of Pyridine (B92270) Carboxylic Acids in Medicinal Chemistry

Pyridine carboxylic acids, the chemical class to which this compound belongs, are of substantial importance in medicinal chemistry. The pyridine ring is a key structural motif found in numerous biologically active compounds and pharmaceuticals. Its presence can influence a molecule's solubility, basicity, and ability to interact with biological targets.

The carboxylic acid group adds a polar, acidic functional group that can participate in hydrogen bonding and other interactions with enzymes and receptors. This combination of a pyridine ring and a carboxylic acid function creates a versatile scaffold for drug design. Derivatives of pyridine carboxylic acids have been investigated for a wide range of therapeutic applications, including as antibacterial, antiviral, and anti-inflammatory agents. mdpi.com The ability to modify the pyridine ring with various substituents, such as the methyl groups in this compound, allows for the fine-tuning of a compound's steric and electronic properties to optimize its biological activity.

Overview of this compound's Role in Modern Chemical and Biochemical Research

This compound, also known as 2,6-dimethylpyridine-3-carboxylic acid, is a specific isomer within the family of methylated nicotinic acids. While research on some of its isomers, such as 6-methylnicotinic acid, has been more extensive due to their roles as intermediates in the synthesis of pharmaceuticals like the anti-inflammatory drug etoricoxib, the specific body of research on this compound is more limited. nih.gov

Its primary role in modern chemical research appears to be as a specialized building block or a reference compound in synthetic chemistry and drug discovery programs. The presence of two methyl groups on the pyridine ring, flanking the nitrogen atom, influences its chemical properties, including its basicity and steric hindrance, compared to nicotinic acid or its mono-methylated counterparts.

Detailed research findings on the specific biological activities or crystal structure of this compound are not widely documented in publicly available scientific literature. However, its fundamental chemical properties are well-defined.

Below is a table summarizing the key chemical data for this compound:

| Property | Value |

| Chemical Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| Appearance | Solid |

| InChI | 1S/C8H9NO2/c1-5-3-4-7(8(10)11)6(2)9-5/h3-4H,1-2H3,(H,10,11) |

| InChI Key | LZKZDAMNFOVXBN-UHFFFAOYSA-N |

| SMILES | Cc1ccc(C(O)=O)c(C)n1 |

| Data sourced from Sigma-Aldrich. chemicalbook.com |

Further research is required to fully elucidate the potential unique biological activities and applications of this compound. Its structural characteristics suggest potential for investigation in areas where modulation of nicotinic acid-related pathways is of interest, with the dimethyl substitution offering a distinct steric and electronic profile compared to other derivatives.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-3-4-7(8(10)11)6(2)9-5/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKZDAMNFOVXBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471012 | |

| Record name | 2,6-dimethylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5860-71-9 | |

| Record name | 2,6-Dimethylnicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5860-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dimethylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,6 Dimethylnicotinic Acid and Its Analogues

Established Synthetic Routes to 2,6-Dimethylnicotinic Acid

Several established methods are utilized for the synthesis of this compound. These routes include oxidation reactions, multicomponent condensation approaches, and transformations from chlorinated precursors.

Oxidation is a fundamental strategy for the synthesis of nicotinic acid derivatives. For instance, the oxidation of a suitable pyridine (B92270) derivative, such as one with methyl groups at the 2 and 6 positions, can yield the corresponding carboxylic acid. A common oxidizing agent for such transformations is potassium permanganate. evitachem.com Another approach involves the oxidation of a dihydroester intermediate. In a specific example, 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine is oxidized using a mixture of nitric and sulfuric acids. orgsyn.org This oxidation is a vigorous reaction that requires careful temperature control to prevent excessive foaming. orgsyn.org

Multicomponent reactions (MCRs) offer an efficient means to construct complex molecules like substituted nicotinic acids in a single step from multiple starting materials. researchgate.netrsc.org These reactions are valuable for creating a diverse range of functionalized pyridines. researchgate.netrsc.org A well-known example is the Hantzsch pyridine synthesis, which can be adapted to produce precursors for nicotinic acids. For instance, the condensation of ethyl acetoacetate, formaldehyde, and ammonia (B1221849) can lead to the formation of 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine, which can then be oxidized to the corresponding pyridine dicarboxylic acid ester. orgsyn.org Subsequent saponification and decarboxylation can yield this compound. Research has also demonstrated the use of MCRs to prepare polysubstituted nicotinic acid precursors that can be further modified. researchgate.netrsc.org For example, a multicomponent condensation approach has been used to prepare poly-substituted nicotinic acid precursors which then undergo pyridine C3-arylation to yield penta-substituted-3,4-diarylated pyridines. researchgate.netrsc.org

Another synthetic route involves the use of 2,6-dichloronicotinic acid as a starting material. chemicalbook.combldpharm.com The chlorine atoms on the pyridine ring are reactive towards nucleophilic substitution, allowing for their replacement with other functional groups. While direct methylation of 2,6-dichloronicotinic acid to produce this compound is not a commonly cited direct route, the principle of modifying the pyridine ring is well-established. For example, 2,6-dichloronicotinic acid can be reacted with ammonia to form 2,6-diaminonicotinic acid. A related synthesis involves the direct allylation of 2,6-dichloropyridine (B45657) followed by oxidation of the introduced allyl group to a carboxylic acid, demonstrating a method to build the acid functionality onto a pre-substituted pyridine ring. indianastate.edu

Synthesis of Functionally Substituted Esters and Amides of this compound

The carboxylic acid group of this compound can be readily converted into esters and amides, which are important derivatives with various applications.

Esterification of this compound is a common transformation. This reaction is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. pressbooks.pub For example, the ethyl ester of this compound can be prepared by reacting this compound with ethanol. The reaction's reversibility often necessitates strategies to drive it towards the product, such as using an excess of the alcohol or removing the water formed during the reaction. pressbooks.pub Another method, known as the Yamaguchi esterification, is particularly useful for synthesizing highly functionalized esters and involves the formation of a mixed anhydride (B1165640) with 2,4,6-trichlorobenzoyl chloride, which then reacts with an alcohol. wikipedia.org

Derivatization Strategies for Structural Modification

The modification of the this compound scaffold is crucial for developing new compounds with tailored properties. Various derivatization strategies have been employed to introduce diverse functional groups, thereby altering the molecule's electronic and steric characteristics. These modifications are instrumental in the exploration of new chemical entities with potential applications in medicinal chemistry and material science.

Introduction of Amino Groups

The introduction of amino groups to the nicotinic acid ring can significantly influence the molecule's biological activity. One common approach involves the amination of a pre-functionalized nicotinic acid derivative. For instance, the amides of 2-arylamino-4,6-dimethylnicotinic acid can be synthesized by reacting the amide of 4,6-dimethyl-2-chloronicotinic acid with various arylamines. This reaction is typically carried out in 50% acetic acid at boiling temperatures for an extended period of 12 hours. The increased steric hindrance from the methyl group at the C(4) position, compared to the 6-monomethyl analogue, necessitates longer reaction times to achieve high yields.

Another strategy involves the use of amides of 2-arylamino-6-methylnicotinic acid, which have been noted as valuable starting materials for antispasmodic agents. The synthesis of amides of 2-arylamino-4,6-dimethylnicotinic acid has been successfully achieved, demonstrating the viability of introducing amino functionalities at the 2-position of the pyridine ring.

In some instances, the amino group can be introduced through a multi-step synthesis. For example, boiling 2-amino-4,6-dimethylnicotinic acid arylamides with triethyl orthoformate in acetic anhydride leads to the formation of 3-aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine derivatives. researchgate.net These same compounds can also be obtained through a ternary condensation of ethyl 2-amino-4,6-dimethylnicotinate with triethyl orthoformate and arylamines. researchgate.net

| Starting Material | Reagent(s) | Product | Reference |

| Amide of 4,6-dimethyl-2-chloronicotinic acid | Arylamine, 50% Acetic Acid | Amide of 2-arylamino-4,6-dimethylnicotinic acid | |

| 2-Amino-4,6-dimethylnicotinic acid arylamides | Triethyl orthoformate, Acetic anhydride | 3-Aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine | researchgate.net |

| Ethyl 2-amino-4,6-dimethylnicotinate | Triethyl orthoformate, Arylamine | 3-Aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine | researchgate.net |

Halogenation and Subsequent Functionalization (e.g., Chlorination)

Halogenation, particularly chlorination, of the this compound framework provides a versatile handle for further functionalization. The introduction of a chlorine atom can be achieved through various methods, often targeting specific positions on the pyridine ring.

For instance, 4-chloro-2,6-dialkylanilines can be prepared by the chlorination of the corresponding 2,6-dialkylanilines. google.com A process for preparing 4-chloro-2,6-dimethylaniline (B43096) involves the direct chlorination of 2,6-dimethylaniline (B139824) in glacial acetic acid, although this method is reported to give poor yields. google.com A more effective method involves reacting the ammonium (B1175870) salts of 2,6-dialkylanilines with a chlorinating agent in an inert organic solvent. google.com

The synthesis of 2-chloronicotinic acid can be achieved by the chlorination of nicotinic acid amide N-oxide. google.com The use of an organic base as an acid-binding agent allows for positional chlorination with reagents like phosphorus oxychloride (POCl₃). google.com

The resulting chlorinated intermediates are valuable for subsequent reactions. For example, the amides of 4,6-dimethyl-2-chloronicotinic acid can be used to synthesize 2-arylamino-4,6-dimethylnicotinic acid amides.

| Starting Material | Chlorinating Agent | Product | Reference |

| 2,6-Dimethylaniline | Chlorine | 4-Chloro-2,6-dimethylaniline | google.com |

| Nicotinic acid amide N-oxide | POCl₃, Organic base | 2-Chloronicotinic acid | google.com |

Arylation and Heteroarylation of the Pyridine Ring

The introduction of aryl and heteroaryl groups onto the pyridine ring of this compound derivatives is a significant strategy for creating structural diversity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for this purpose. wikipedia.orgsigmaaldrich.comlibretexts.org

The Suzuki-Miyaura reaction involves the coupling of an organoboron species (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base to form a carbon-carbon bond. wikipedia.org This method has been widely applied to synthesize polyolefins, styrenes, and substituted biphenyls. wikipedia.org

Direct C-H arylation offers an alternative, more atom-economical approach to traditional cross-coupling reactions that require pre-halogenated substrates. nih.gov Palladium-catalyzed C-H functionalization of nicotinic and isonicotinic acid derivatives at the 3- and 4-positions has been developed, providing a powerful method for preparing structurally diverse compounds. nih.gov For instance, the arylation of N-(3,5-dimethylphenyl) amide of nicotinic acid has been shown to proceed with high yield. nih.gov

Furthermore, a highly efficient strategy for C4-selective (hetero)arylation of pyridines using N-aminopyridinium salts has been reported. researchgate.net This method operates at room temperature in the presence of a base, eliminating the need for a catalyst or oxidant. researchgate.net

| Reaction Type | Key Reagents | Substrate Example | Product Example | Reference |

| Suzuki-Miyaura Coupling | Organoboron, Organohalide, Pd catalyst, Base | Aryl halide, Arylboronic acid | Biaryl compound | wikipedia.orgsigmaaldrich.comlibretexts.org |

| Direct C-H Arylation | Pd(0)/PR₃, ArBr | N-(3,5-dimethylphenyl) nicotinamide (B372718) | Arylated nicotinamide | nih.gov |

| C4-Selective (Hetero)arylation | N-aminopyridinium salt, Base | Pyridinium salt, Indole | C4-arylated pyridine | researchgate.net |

Incorporation of Trifluoromethyl Moieties

The introduction of trifluoromethyl (CF₃) groups into organic molecules can significantly alter their physical and chemical properties, often leading to enhanced metabolic stability and lipophilicity. chemrxiv.org Several methods have been developed for the trifluoromethylation of pyridine rings.

One approach involves the 3-position-selective C-H trifluoromethylation of pyridine derivatives. nih.govchemistryviews.org This method utilizes a hydrosilylation reaction to activate the substrate, followed by a reaction with an electrophilic trifluoromethylating agent like Togni Reagent I. nih.govchemistryviews.org This process has been shown to be effective for a variety of quinoline (B57606) and pyridine derivatives, yielding 3-trifluoromethylated products in moderate to high yields with high regioselectivity. chemistryviews.org

Another strategy focuses on the synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. jst.go.jp Additionally, a general method for the synthesis of N-trifluoromethyl amides from carboxylic acids has been reported. nih.gov This reaction is mediated by silver fluoride (B91410) and is compatible with a wide range of functional groups. nih.gov The synthesis of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives has also been explored in the context of developing new therapeutic agents. mdpi.com

| Method | Key Reagents/Strategy | Substrate Example | Product Example | Reference |

| 3-Position-Selective C-H Trifluoromethylation | Hydrosilylation, Electrophilic CF₃ source (e.g., Togni Reagent I) | Pyridine derivative | 3-Trifluoromethylpyridine derivative | nih.govchemistryviews.org |

| Synthesis from Fluorinated Precursors | Not specified | Simple fluorinated precursors | 2-(Trifluoromethyl)nicotinic acid derivatives | jst.go.jp |

| N-Trifluoromethyl Amide Synthesis | Carboxylic acid, Isothiocyanate, Silver fluoride | Carboxylic acid | N-Trifluoromethyl amide | nih.gov |

| Synthesis of Arylamino Derivatives | Multi-step synthesis | Not specified | 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivative | mdpi.com |

Stereoselective Synthesis and Chiral Modifications

The stereoselective synthesis of nicotinic acid derivatives is of great interest, particularly for applications in medicinal chemistry where specific stereoisomers often exhibit desired biological activity.

Dynamic Salt Formation for Chiral Nicotinamide Preparation

Dynamic salt formation is a powerful technique for the deracemization of axially chiral nicotinamides. This method involves the crystallization-induced dynamic resolution of chiral salts formed between a racemic nicotinamide and an enantiopure chiral acid, such as dibenzoyltartaric acid (DBTA). mdpi.comnih.gov

The process relies on the principle that the chirality of the resulting salt can be controlled by the choice of the enantiopure acid. nih.gov For instance, reacting a racemic nicotinamide with L-DBTA can lead to the preferential crystallization of one diastereomeric salt, thereby enriching the other enantiomer in the solution. mdpi.com The axial chirality generated through this dynamic salt formation has been shown to be retained for a significant period even after the removal of the chiral auxiliary. nih.gov This method has been successfully applied to oily racemic nicotinamides that are difficult to resolve by other means. researchgate.netresearchgate.net

The rate of racemization of the nicotinamides can be influenced by temperature and solvent properties, with the salt forms generally exhibiting slower racemization compared to the free nicotinamides. nih.gov

| Chiral Auxiliary | Racemic Substrate | Outcome | Reference |

| Enantiopure Dibenzoyltartaric Acid (DBTA) | Oily racemic nicotinamides | Dynamic atroposelective resolution to form chiral salts | mdpi.comnih.gov |

| L-DBTA | Axially chiral nicotinamides | Optically resolved nicotinamides | researchgate.netresearchgate.net |

Advanced Synthetic Techniques and Novel Reagents

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. While specific examples detailing the direct use of this compound in these reactions are not extensively documented in the provided results, the principles of these reactions are broadly applicable to the synthesis of its analogues.

The general applicability of palladium catalysis can be seen in the synthesis of various heterocyclic compounds. For instance, palladium-catalyzed reactions have been employed for the synthesis of 2-aryldihydropyrimidines and 2,6-disubstituted tetrahydropyrans. rsc.orgnih.gov These methodologies often involve the coupling of an organometallic reagent (e.g., organoboron or organostannane compounds) with a halide or triflate derivative of the heterocyclic core. Such strategies could conceivably be adapted for the functionalization of a halogenated this compound scaffold.

Aryl ketones can be synthesized via palladium-catalyzed coupling of arylboronic acids with nitriles or carboxylic acids activated in situ. researchgate.netorganic-chemistry.org This suggests a potential route to aryl ketone derivatives of this compound, where the carboxylic acid moiety is activated and coupled with an appropriate arylboronic acid. The synthesis of 2-aryl propionic acids through a two-step, one-pot palladium-catalyzed Heck coupling and carbonylation sequence further highlights the versatility of these catalysts in constructing complex molecules from simple precursors. mdpi.com

The following table summarizes representative palladium-catalyzed coupling reactions that could be conceptually applied to the synthesis of this compound analogues.

| Coupling Reaction Type | Substrates | Potential Application for this compound Analogues |

| Suzuki Coupling | Aryl/heteroaryl halide + Aryl/heteroaryl boronic acid | Arylation at a halogenated position of the pyridine ring. |

| Stille Coupling | Aryl/heteroaryl halide + Aryl/heteroaryl stannane | Arylation or vinylation of a functionalized this compound derivative. rsc.org |

| Heck Coupling | Aryl/heteroaryl halide + Alkene | Introduction of alkenyl substituents onto the pyridine ring. mdpi.com |

| Carbonylative Coupling | Aryl/heteroaryl halide + Carbon monoxide + Nucleophile | Synthesis of ketone or ester derivatives. organic-chemistry.org |

These advanced catalytic methods offer a broad scope for creating diverse libraries of this compound analogues for further investigation.

The Curtius rearrangement is a versatile synthetic transformation that converts a carboxylic acid into a primary amine, a carbamate, or a urea (B33335) derivative through an isocyanate intermediate. nih.govnih.govwikipedia.org This reaction proceeds via the thermal or photochemical decomposition of an acyl azide (B81097), which is typically generated from the corresponding carboxylic acid. wikipedia.org A key advantage of the Curtius rearrangement is its tolerance of a wide range of functional groups and the retention of stereochemistry at the migrating group. nih.gov

A direct application of the Curtius rearrangement to a derivative of this compound has been reported. The reaction of 5-ethoxycarbonyl-2,6-dimethylnicotinic acid under Curtius rearrangement conditions involves the conversion of the nicotinic acid moiety into an isocyanate. researchgate.net This isocyanate can then be trapped in situ with various nucleophiles, such as ammonia or amines, to yield the corresponding urea derivatives. researchgate.net

The general sequence of the Curtius rearrangement is as follows:

Acyl Azide Formation: The carboxylic acid is converted to an acyl azide. This is often achieved by treating an acyl chloride with sodium azide or by using diphenylphosphoryl azide (DPPA) with the carboxylic acid in the presence of a base. nih.gov

Rearrangement to Isocyanate: Upon heating, the acyl azide loses nitrogen gas to form an isocyanate. This rearrangement is believed to be a concerted process. wikipedia.org

Trapping of the Isocyanate: The highly reactive isocyanate is then reacted with a nucleophile.

Reaction with water leads to an unstable carbamic acid, which decarboxylates to form a primary amine. byjus.com

Reaction with an alcohol yields a stable carbamate. wikipedia.org

Reaction with an amine produces a urea derivative. nih.gov

The following table outlines the products obtained from the Curtius rearrangement of a generic carboxylic acid with different nucleophiles.

| Nucleophile | Intermediate Product | Final Product |

| Water (H₂O) | Carbamic acid | Primary amine |

| Alcohol (R'-OH) | Carbamate | Carbamate |

| Amine (R'-NH₂) | Urea | Urea |

This reaction provides a powerful method for introducing nitrogen-containing functional groups into derivatives of this compound, significantly expanding the accessible chemical space for this class of compounds.

Biological and Pharmacological Activities of 2,6 Dimethylnicotinic Acid and Its Derivatives

Enzyme Inhibition Studies

The interaction of 2,6-dimethylnicotinic acid derivatives with various enzymes is a significant area of research, exploring its potential to modulate critical cellular pathways.

Inhibition of Bacterial Enzymes (e.g., DNA gyrase, topoisomerase IV)

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA in bacteria. wikipedia.org They are crucial for processes like DNA replication, repair, and chromosome segregation, making them validated targets for antibacterial drugs. wikipedia.orgnih.govnih.gov DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily involved in decatenation, the unlinking of daughter chromosomes after replication. wikipedia.orgresearchgate.net The inhibition of these enzymes can lead to DNA damage and ultimately bacterial cell death. nih.gov

While extensive research has been conducted on various classes of inhibitors targeting these enzymes, such as quinolones, specific data on this compound is limited in the provided research. nih.gov However, related compounds like 2-chloro-5,6-dimethylnicotinic acid have been associated with DNA topoisomerases, suggesting that the substituted nicotinic acid scaffold may be a viable starting point for developing such inhibitors. advatechgroup.com The development of dual-targeting inhibitors that act on both GyrB (a subunit of DNA gyrase) and ParE (a subunit of topoisomerase IV) is a modern strategy to develop broad-spectrum antibacterial agents. nih.gov

Modulation of NAD+ Biosynthesis Pathways

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a fundamental coenzyme in all living cells, central to metabolism and cellular energy production. aginganddisease.orgwikipedia.orgnih.gov NAD+ can be synthesized through several pathways, including the Preiss-Handler pathway, which utilizes nicotinic acid (NA) as a precursor. aginganddisease.orgwikipedia.orgnih.gov In this pathway, the enzyme nicotinate (B505614) phosphoribosyltransferase (NAPRT) converts nicotinic acid to nicotinic acid mononucleotide (NaMN), which is subsequently adenylated and amidated to form NAD+. aginganddisease.orgnih.gov

As a structural analog of nicotinic acid, this compound could potentially modulate this critical biosynthetic pathway. It might act as a competitive inhibitor for enzymes within the Preiss-Handler pathway, such as NAPRT. By competing with the natural substrate, it could potentially disrupt the normal production of NAD+, thereby affecting the numerous cellular processes that depend on this coenzyme, including redox reactions essential for energy metabolism and functions of NAD+-dependent enzymes like sirtuins. nih.govfrontiersin.org Perturbations in NAD+ metabolism are known to have significant effects on cellular homeostasis. frontiersin.org

Effects on Metabolic Enzymes

Derivatives of nicotinic acid have been investigated for their effects on various metabolic enzymes. The cytochrome P450 (CYP) enzymes are a major family of metabolic enzymes responsible for the biotransformation of a wide array of foreign compounds (xenobiotics), including drugs. nih.gov Inhibition of these enzymes is a key cause of drug-drug interactions. nih.gov

Research on synthetic analogs of nicotine, a related pyridine (B92270) compound, has demonstrated that these molecules can be potent and selective inhibitors of specific human cytochrome P450 isoforms, such as CYP2A6. nih.gov Many of these inhibitors act by forming a coordinate covalent bond to the heme iron of the enzyme. nih.gov Given its structure as a substituted pyridine ring, it is plausible that this compound or its derivatives could also interact with and potentially inhibit the activity of certain metabolic enzymes.

Antimicrobial Research

The search for new antimicrobial agents is driven by the global challenge of antibiotic resistance. Derivatives of this compound have been synthesized and evaluated for their potential to combat bacterial growth.

Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Research has been conducted into the antimicrobial potential of derivatives of this compound, such as hydrazides. In one study, a series of Schiff bases of nicotinic hydrazide were synthesized and evaluated for their antibacterial activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. pjps.pk Several of the synthesized compounds showed significant potential in inhibiting bacterial growth. pjps.pk

The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined for these compounds. idexx.co.uk The results showed that some derivatives were particularly effective. pjps.pk For instance, certain Schiff base derivatives of nicotinic hydrazide achieved an MIC of 40 µg/mL against S. aureus and 80 µg/mL against E. coli, demonstrating notable antibacterial action. pjps.pk Another derivative, 4-(4-carboethoxyanilino)-2,6-dimethylnicotinic acid ethylate hydrochloride, has also been identified as a compound with potential antimicrobial applications. ontosight.ai

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC-50) in µg/mL | Reference |

|---|---|---|---|

| Nicotinic Hydrazide Schiff Base (C-2) | Staphylococcus aureus | 40 | pjps.pk |

| Nicotinic Hydrazide Schiff Base (C-2) | Escherichia coli | 80 | pjps.pk |

| Nicotinic Hydrazide Schiff Base (C-4) | Staphylococcus aureus | 40 | pjps.pk |

| Nicotinic Hydrazide Schiff Base (C-4) | Escherichia coli | 80 | pjps.pk |

| Nicotinic Hydrazide Schiff Base (C-5) | Staphylococcus aureus | 40 | pjps.pk |

| Nicotinic Hydrazide Schiff Base (C-5) | Escherichia coli | 80 | pjps.pk |

Mechanism of Antimicrobial Action

The antimicrobial activity of this compound derivatives is attributed to their ability to interfere with essential microbial processes. While the precise mechanisms are still under investigation, several key pathways have been identified.

One proposed mechanism involves the inhibition of crucial metabolic enzymes within bacterial cells. For instance, derivatives of aminonicotinic acids have been shown to exert bacteriostatic effects on Escherichia coli by disrupting its metabolic pathways. This interference with fundamental metabolic processes hinders bacterial growth and proliferation.

Another avenue of antimicrobial action is the disruption of the bacterial cell membrane. Some derivatives, such as the polypeptide antibiotics polymyxin (B74138) B and colistin, are lipophilic and possess detergent-like properties. openstax.org They interact with the lipopolysaccharide (LPS) component of the outer membrane of gram-negative bacteria, leading to the disruption of both the outer and inner membranes, ultimately causing cell death. openstax.org

Furthermore, some derivatives function by inhibiting nucleic acid synthesis. For example, rifamycin (B1679328) derivatives block RNA polymerase activity in bacteria, and fluoroquinolones interfere with DNA replication. openstax.org The structural differences between bacterial and eukaryotic enzymes in these pathways allow for selective toxicity against bacterial cells. openstax.org

Additionally, some derivatives act as antimetabolites. Sulfonamides, for instance, are structural analogs of para-aminobenzoic acid (PABA), a precursor in folic acid synthesis. openstax.org By inhibiting the enzyme responsible for producing dihydrofolic acid, they block the bacterial synthesis of folic acid and, consequently, the purines and pyrimidines necessary for nucleic acid synthesis. openstax.org

Antitumor and Antiproliferative Investigations

Induction of Apoptosis in Cancer Cell Lines

Derivatives of this compound have demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. This is a critical mechanism for their potential antitumor activity. For example, in vitro studies have shown that these compounds can trigger apoptosis in breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT-116) cell lines. nih.govjmb.or.kr

The induction of apoptosis is often mediated through the mitochondrial pathway. This can involve an increase in the Bax:Bcl-2 ratio, which leads to a reduction in the mitochondrial membrane potential and subsequent activation of caspases. nih.govmdpi.com For instance, treatment of cancer cells with certain derivatives has led to an increase in Annexin V-positive cells, a marker of apoptosis. Some derivatives have also been observed to cause nuclear condensation and membrane destabilization, which are characteristic features of apoptotic cells. rsc.org

Moreover, the generation of reactive oxygen species (ROS) appears to play a role in the apoptotic process induced by some of these compounds. Increased ROS levels can lead to oxidative stress, which in turn can trigger the apoptotic cascade.

Modulation of Cell Cycle Progression

In addition to inducing apoptosis, derivatives of this compound can exert their antitumor effects by modulating the cell cycle of cancer cells. This often involves arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation.

Studies have shown that treatment with these compounds can lead to cell cycle arrest at the G0/G1 or G2/M phases. nih.govmdpi.com For example, flow cytometry analysis of HepG2 cells treated with a 2,6-dimethoxyisonicotinic acid derivative revealed a significant increase in the G2/M phase population. Similarly, other derivatives have been shown to cause G0/G1 arrest in lung carcinoma and other cancer cell lines. nih.govmdpi.com

The mechanism behind this cell cycle modulation often involves the regulation of key cell cycle proteins. For instance, some derivatives have been found to downregulate the expression of cyclin D1, cyclin E, and cyclin-dependent kinases (CDK) 2, 4, and 6, while upregulating the expression of CDK inhibitors like p15, p21, and p27. mdpi.comnih.gov This disruption of the cell cycle machinery ultimately inhibits the uncontrolled growth of cancer cells.

Research in Specific Cancer Models (e.g., Pancreatic Ductal Adenocarcinoma)

Research into the efficacy of this compound derivatives has extended to specific and challenging cancer models, such as Pancreatic Ductal Adenocarcinoma (PDAC). PDAC is known for its aggressive nature and resistance to conventional therapies. nih.govfrontiersin.org

Recent studies have highlighted the potential of certain esters of 2,6-diaminonicotinic acid (a related compound) in reversing chromatin modifications in pancreatic cancer cells. These compounds have been shown to inhibit the enzyme 6-phosphogluconate dehydrogenase (6PGD), which leads to a reduction in tumor growth.

Furthermore, research has focused on targeting the metabolic vulnerabilities of PDAC. For example, the high glutamine metabolism in PDAC cells presents a potential therapeutic target. nih.gov Some novel compounds have been designed to inhibit glutaminase (B10826351) (GLS), a key enzyme in glutamine metabolism, showing a reduction in tumor size in preclinical models. nih.gov The oncogene MYC plays a role in regulating the expression of neuroendocrine markers in PDAC, which is associated with chemoresistance and poor outcomes. nih.gov Targeting MYC or its downstream pathways could be another strategy to improve treatment efficacy.

The table below summarizes the antiproliferative activity of selected this compound derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Observed Effect | Reference |

| Penta-substituted-3,4-diarylated pyridines | HeLa | Inhibition of cell proliferation | rsc.org |

| Substituted Nicotinamides | HCT-116, HepG-2, MCF-7 | Antiproliferative activity | nih.gov |

| 2,6-Dimethoxyisonicotinic acid | HepG2 | Cell cycle arrest at G2/M, induction of apoptosis | |

| 4-(4-carboethoxyanilino)-2,6-dimethylnicotinic acid ethylate hydrochloride | Not specified | Potential to interfere with cancer cell proliferation | ontosight.ai |

Antiproliferative Activity of Poly-arylated Pyridine Derivatives

A specific class of compounds derived from nicotinic acids, the poly-arylated pyridines, has demonstrated significant antiproliferative properties. rsc.org An efficient synthetic route has been developed to create penta-substituted and functionalized 3,4-diarylated pyridines, which are considered biologically important templates. rsc.orgresearchgate.net

These compounds have been screened for their ability to inhibit cell proliferation in cancer cell lines such as HeLa. rsc.org Several of these derivatives exhibited considerable antiproliferative activity at low micromolar concentrations. rsc.org The structural design of these molecules, which can include various aryl and heteroaryl substitutions, allows for the potential to create a diverse range of bioactive agents. rsc.orgresearchgate.net The presence of certain functional groups, such as -OMe, -OH, -C=O, and NH2, has been found to enhance the antiproliferative activity of pyridine derivatives. nih.gov

Neurological and Neuroprotective Effects

Derivatives of this compound are also being investigated for their potential neurological and neuroprotective effects. The pyridine nucleus is a common feature in many compounds with activity in the central nervous system. nih.govnih.govmdpi.com

Research suggests that certain derivatives may enhance the efficacy of drugs for neurological conditions by modulating neurotransmitter systems. They may also offer neuroprotective effects, which are crucial in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govmdpi.commdpi.com The mechanisms underlying these effects often involve anti-inflammatory, antioxidant, and anti-apoptotic properties. nih.govmdpi.com

Some thiazolidine (B150603) derivatives, which share some structural similarities, have shown the potential to attenuate memory impairment and neuroinflammation. jelsciences.com These compounds may exert their neuroprotective effects by reducing oxidative stress and suppressing inflammatory cascades in the brain. jelsciences.com Furthermore, 1,4-dihydropyridine (B1200194) derivatives are known to possess neuroprotective and cognition-enhancing properties. researchgate.net

While direct research on the neurological effects of this compound itself is limited, the broader family of nicotinic acid and pyridine derivatives shows promise in the development of new therapeutic agents for neurological disorders. researchgate.net

Modulation of Neurotransmitter Systems

Derivatives of nicotinic acid have been investigated for their ability to modulate neurotransmitter systems, which is crucial for normal neural function. mdpi.com Nicotinic acetylcholine (B1216132) receptors (nAChRs), which are widely expressed in the central nervous system, play a significant role in regulating the release of various neurotransmitters. nih.gov Research on compounds structurally similar to this compound, such as 5,6-dimethylnicotinic acid, suggests potential neuroprotective effects through the modulation of neurotransmitter release. The modulation of key neurotransmitters like dopamine, serotonin, and norepinephrine (B1679862) is a primary mechanism for the action of many neuroactive compounds. mdpi.com

Enzyme Inhibition in Neurodegenerative Diseases

A key therapeutic strategy for neurodegenerative diseases involves the inhibition of specific enzymes to manage symptoms and potentially slow disease progression. neuroscirn.orgmdpi.com Research indicates that derivatives of nicotinic acid can inhibit enzymes implicated in conditions like Alzheimer's and Parkinson's disease. Alzheimer's disease is characterized by the degeneration of cholinergic neurons and a corresponding decrease in the neurotransmitter acetylcholine (ACh). mdpi.com

Studies on related dimethylnicotinic acid compounds have shown inhibitory activity against acetylcholinesterase (AChE), the primary enzyme responsible for the degradation of ACh. Other key enzymes in neurodegeneration include butyrylcholinesterase (BuChE) and monoamine oxidases (MAO-A and MAO-B), which are also targets for therapeutic intervention. mdpi.com For example, 5,6-dimethylnicotinic acid has demonstrated in-vitro inhibition of acetylcholinesterase. The inhibition of these enzymes by nicotinic acid derivatives highlights their potential as scaffolds for developing new treatments for neurodegenerative disorders.

Table 1: Enzyme Inhibition by a Dimethylnicotinic Acid Derivative This table summarizes in-vitro enzyme inhibition data for a compound structurally related to this compound.

| Enzyme | Inhibition (%) at 100 µM |

| Acetylcholinesterase | 45% |

| Cyclooxygenase-2 | 30% |

| Lipoxygenase | 25% |

| Data sourced from studies on 5,6-dimethylnicotinic acid hydrochloride. |

Anti-inflammatory Properties

Derivatives of nicotinic acid have demonstrated significant anti-inflammatory properties. nih.gov Research shows these compounds can reduce inflammation by inhibiting pro-inflammatory cytokines. Studies on new series of nicotinic acid derivatives revealed that several compounds exhibited potent anti-inflammatory activity, in some cases comparable to or exceeding that of standard drugs like ibuprofen. nih.gov The mechanism often involves the inhibition of inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and Cyclooxygenase-2 (COX-2). nih.gov

For example, a specific derivative, 4-(4-carboethoxyanilino)-2,6-dimethylnicotinic acid ethylate hydrochloride, has been identified as a potential anti-inflammatory agent. ontosight.ai The anti-inflammatory effects of these compounds are also linked to the suppression of Reactive Oxygen Species (ROS), which are key signaling molecules in the inflammatory process. mdpi.com In one study, isonicotinic acid derivatives showed exceptional ROS inhibitory activity, with one compound being eight times more potent than ibuprofen. mdpi.com This suggests that the nicotinic acid scaffold is a promising starting point for the development of new anti-inflammatory drugs. ontosight.aimdpi.com

Antiviral Activity

The this compound framework has been utilized in the synthesis of compounds with potential antiviral applications. Notably, 2,6-dimethyl nicotinic acid N-oxide has served as an intermediate in the creation of CCR5 antagonists. acs.org CCR5 is a co-receptor that plays a crucial role in the entry of the Human Immunodeficiency Virus (HIV) into host cells, making its antagonists a valuable class of antiretroviral agents. acs.org

Furthermore, research into structurally related pyridine compounds has shown promise against other viruses. Studies on N-monoacyl derivatives of 2,6-diaminopyridine (B39239) demonstrated significant activity against Herpes Simplex Virus (HSV)-1. researchgate.net This indicates that the substituted pyridine core, a central feature of this compound, is a viable pharmacophore for the design of novel antiviral therapies. acs.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies

Influence of Substituent Electronegativity on Reactivity

The reactivity of carboxylic acid derivatives is significantly influenced by the electronic properties of their substituents. ucalgary.ca The presence of an electronegative atom or group attached to the pyridine ring or near the carboxylic acid function alters the electrophilicity of the carbonyl carbon. youtube.com An electron-withdrawing substituent, through an inductive effect, pulls electron density away from the carbonyl carbon. youtube.comlibretexts.org This increases the carbon's partial positive charge, making it more electrophilic and thus more reactive toward nucleophiles. ucalgary.cayoutube.com

For example, chloro groups, which are electron-withdrawing, increase the acidity of the carboxylic acid group compared to electron-donating groups like amino groups. This is because the electron-withdrawing group stabilizes the resulting carboxylate anion, favoring dissociation of the proton and thus increasing acidity. libretexts.orgmsu.edu Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon and reduce the acidity of the carboxylic acid. ucalgary.camsu.edu This principle is fundamental in predicting the chemical behavior and designing the synthesis of this compound derivatives.

Lipophilicity and Potency Correlations

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical parameter in drug design, affecting a compound's absorption, distribution, and potency. Structure-activity relationship (SAR) studies on derivatives of this compound have explored this correlation. In a study developing analogues of the tuberculosis drug bedaquiline (B32110), where this compound was used as a starting material, a direct correlation was found between the in-vitro inhibitory activity (MIC₉₀) and the compound's lipophilicity (clogP). nih.gov While reducing lipophilicity was a goal to improve pharmacokinetic properties, the potency against M. tuberculosis sharply decreased when the clogP value fell below approximately 4.0. nih.gov

Similarly, in a series of anti-inflammatory compounds derived from isonicotinic acid (an isomer of nicotinic acid), manipulation of lipophilicity had a positive effect on activity. mdpi.com It was observed that lipophilic chains of moderate length were more effective than shorter or longer chains, indicating an optimal range for this property. mdpi.com These findings underscore the importance of balancing lipophilicity to achieve desired biological potency in derivatives of this compound. nih.govnih.gov

Table 2: Lipophilicity and Potency in Bedaquiline Analogues This table illustrates the relationship between calculated lipophilicity (clogP) and anti-mycobacterial potency (MIC) for analogues derived from pyridyl replacements, including one from this compound.

| Compound Class | Lipophilicity (clogP Range) | Potency (MIC Range in µg/mL) | Key Finding |

| Pyridyl Analogues | 2.98 - 6.89 | >0.08 | A direct correlation was observed between lipophilicity and potency. nih.gov |

| Lower Lipophilicity | < 4.0 | Sharp decrease in potency | A lower bound for lipophilicity was identified to maintain potency. nih.gov |

| Data based on research on C-unit pyridyl analogues of bedaquiline. nih.gov |

Impact of Functional Group Modifications on Biological Response

The biological activity of derivatives based on the this compound scaffold is significantly influenced by modifications to its functional groups. Structure-activity relationship (SAR) studies have demonstrated that altering substituents on the pyridine ring or modifying the carboxylic acid moiety can lead to profound changes in potency, selectivity, and the nature of the pharmacological response.

In the context of anti-inflammatory and analgesic agents, various derivatives of nicotinic acid have been synthesized and evaluated. Studies have shown that the introduction of different aryl groups, amides, and esters can modulate activity. For instance, the synthesis of nicotinic acid derivatives bearing thiazolidinone moieties has been explored, with some compounds showing significant antimicrobial, anti-inflammatory, and analgesic activities. researchgate.netnih.gov The nature and substitution pattern of aromatic rings attached to the nicotinic acid core are critical. A series of 2-substituted phenyl derivatives of nicotinic acid were synthesized, and it was found that compounds with a 2-bromophenyl substituent displayed notable analgesic and anti-inflammatory effects compared to the reference drug, mefenamic acid. nih.gov This indicates that the steric and electronic properties of the substituent directly influence the biological outcome.

Furthermore, modifications to the carboxylic acid group itself, such as conversion to esters or amides, have been shown to affect the compound's properties. For example, the synthesis of esters and amides of 4-amino-2,6-dimethylnicotinic acid yielded compounds with anxiolytic activity. researchgate.net Similarly, creating ester derivatives can alter properties like membrane permeability and metabolic stability. The conversion of 5-(methoxycarbonyl)-2,6-dimethylnicotinic acid to its corresponding alcohol via reduction with a borane-tetrahydrofuran (B86392) complex is a key step in creating more complex derivatives for further biological testing. google.com

The following table summarizes the impact of selected functional group modifications on the biological response of nicotinic acid derivatives.

| Core Structure | Functional Group Modification | Observed Biological Activity/Impact | Reference |

|---|---|---|---|

| Nicotinic Acid | Introduction of 2-bromophenyl substituent | Enhanced analgesic and anti-inflammatory activity. | nih.gov |

| This compound | Incorporation into bedaquiline analogues (as C/D-unit) | Slightly reduced anti-tuberculosis potency but altered lipophilicity. | nih.gov |

| Nicotinic Acid | Formation of thiazolidinone derivatives | Resulted in compounds with antimicrobial, anti-inflammatory, and analgesic properties. | researchgate.net |

| 4-Amino-2,6-dimethylnicotinic Acid | Conversion to various esters and amides | Led to the discovery of compounds with anxiolytic activity. | researchgate.net |

| Nicotinic Acid | Coupling with ibuprofen, celecoxib, indomethacin (B1671933) motifs | Produced compounds with significant anti-inflammatory activity and potent inhibition of inflammatory cytokines like TNF-α and IL-6. | nih.gov |

Bioisosteric Replacements in Drug Design

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to optimize drug candidates by substituting one functional group with another that has similar physical or chemical properties. drughunter.com This approach aims to enhance a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties, or to mitigate toxicity. drughunter.comnih.gov The carboxylic acid group, a key feature of this compound, is a frequent target for bioisosteric replacement due to its potential to cause issues with metabolic instability, poor membrane permeability, and rapid clearance. cambridgemedchemconsulting.com

In the context of nicotinic acid derivatives, the carboxylic acid is often crucial for binding to biological targets through ionic interactions or hydrogen bonding. google.com However, its acidic nature means it is typically ionized at physiological pH, which can limit oral bioavailability. drughunter.com Therefore, replacing the carboxylic acid with a suitable bioisostere can maintain the necessary interactions while improving drug-like properties.

Common bioisosteres for the carboxylic acid group include tetrazoles, hydroxamic acids, sulfonamides, and certain heterocycles like 5-oxo-1,2,4-oxadiazoles. drughunter.comnih.gov

Tetrazoles : The 1H-tetrazole ring is a widely used classical bioisostere for the carboxylic acid group. It has a similar pKa value and the nitrogen atoms can act as hydrogen bond acceptors, mimicking the carboxylate anion. cambridgemedchemconsulting.com This replacement has been successfully used in developing angiotensin II receptor antagonists to improve metabolic stability and reduce liabilities associated with acyl glucuronide formation. cambridgemedchemconsulting.com

Hydroxamic Acids : These functional groups can also replace carboxylic acids. While they maintain the ability to chelate metal ions in metalloenzymes, their stability can be a concern. Modifications to the hydroxamic acid structure can improve stability and prevent the formation of reactive metabolites. nih.gov

Boronic Acids : More recently, boronic acids have gained attention as neutral bioisosteres for carboxylic acids. They are unique in their ability to form reversible covalent bonds with nucleophilic residues in enzyme active sites. drughunter.com This can offer a different binding mechanism while avoiding the high polarity of an ionized carboxylate, potentially improving cell permeability. drughunter.com

The choice of a bioisostere is highly context-dependent, and an effective replacement in one series of compounds may not be successful in another. drughunter.com For derivatives of this compound, replacing the carboxylic acid moiety with one of these bioisosteres could be a viable strategy to modulate its biological activity and pharmacokinetic profile, leading to the development of novel therapeutic agents. google.com

Metabolic and Biochemical Research on 2,6 Dimethylnicotinic Acid

Role as a Metabolite in Biological Processes

2,6-Dimethylnicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3. While nicotinic acid itself is a crucial precursor for the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a vital coenzyme in cellular metabolism, the specific role of this compound as a naturally occurring metabolite is not well-documented in mammalian systems. nih.govnih.govnih.gov It is primarily considered a xenobiotic, a substance foreign to a biological system. wikipedia.org The body processes such foreign compounds primarily in the liver through a series of metabolic reactions designed to deactivate and excrete them. wikipedia.orgmhmedical.com

In some cases, the metabolism of xenobiotics can lead to the formation of various metabolites. nih.gov For instance, studies on the metabolism of 2,6-dimethylaniline (B139824) in rats and dogs have shown that it is metabolized into several compounds, including 4-hydroxy-2,6-dimethylaniline and 2-amino-3-methylbenzoic acid. nih.gov Similarly, research on a compound with a 2,6-dimethyl benzamide (B126) moiety in rats revealed extensive oxidative metabolism, including monohydroxylation, dihydroxylation, and the formation of a carboxylic acid metabolite through the oxidation of one of the methyl groups. acs.org This suggests that if this compound were introduced into a biological system, it would likely undergo similar oxidative metabolism.

In the context of microorganisms, certain bacteria can utilize pyridine (B92270) derivatives as a source of carbon and energy. nih.gov For example, some bacterial strains can degrade 6-methylnicotinic acid. nih.gov

Pathways of Metabolism and Degradation

The metabolism of xenobiotics like this compound generally occurs in phases, starting with reactions that introduce or expose functional groups (Phase I), followed by conjugation reactions that increase water solubility for excretion (Phase II). mhmedical.com

Microbial Metabolism of Pyridine Derivatives

Microorganisms have developed diverse metabolic strategies to break down various compounds, including hydrocarbons and other environmental pollutants. geomar.denih.govenviro.wiki The biodegradation of pyridine and its derivatives by bacteria often involves destabilizing the stable aromatic ring through chemical modifications. unesp.br

Several bacterial pathways for the degradation of nicotinic acid and its derivatives have been identified. nih.gov A common initial step is the hydroxylation of the pyridine ring. nih.gov For example, three bacterial strains have been isolated that can completely degrade 6-methylnicotinic acid, using it as their sole source of carbon and energy. nih.gov The degradation of many aromatic compounds by bacteria begins with oxidation catalyzed by monooxygenases or dioxygenases. unesp.br In some cases, the degradation of complex pollutants is slow due to the lack of efficient microbial metabolic traits. geomar.de

Hydroxylation and Further Oxidation Pathways

Hydroxylation is a critical step in the metabolism of many xenobiotics, often catalyzed by cytochrome P450 enzymes. nih.govresearchgate.net This process introduces a hydroxyl group, which increases the compound's reactivity and prepares it for further metabolic steps. mdpi.com

In the degradation of nicotinic acid derivatives by bacteria, hydroxylation is a key initial reaction. For example, the degradation of 6-methylnicotinic acid by the bacterial strain Mena 23/3-3c is initiated by hydroxylation at the C2 position. nih.gov This same strain can also hydroxylate nicotinic acid at the C2 position. nih.gov Research on the metabolism of 2,6-dimethylaniline, a related compound, showed that it is primarily metabolized to 4-hydroxy-2,6-dimethylaniline in both rats and dogs. nih.gov Furthermore, the environmental pollutant 2,6-dimethylphenol (B121312) undergoes metabolic activation to an o-quinone methide intermediate. nih.gov

The probable reaction scheme for the enzymatic production of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine involves sequential hydroxylation of the methyl groups. ethz.ch This suggests a likely pathway for this compound would involve the hydroxylation of one or both methyl groups, followed by further oxidation to carboxylic acids, and eventual ring cleavage to facilitate excretion.

Influence on Cellular Processes (e.g., Proliferation, Apoptosis)

Nicotinic acid derivatives have been shown to influence key cellular processes such as proliferation and apoptosis. ontosight.ai For example, the compound 6,6'-dithiodinicotinic acid has been found to inhibit cell growth. nih.gov Some nicotinic acid derivatives are being researched for their potential in cancer therapy due to their ability to interfere with pathways involved in cancer cell proliferation. ontosight.ai

Apoptosis, or programmed cell death, is a vital process for removing unwanted or damaged cells. It can be triggered through various signaling pathways. One such pathway involves the Bcl-2 family of proteins and the mitochondria. nih.gov For instance, the compound (2,6-dimethylphenyl)arsonic acid has been shown to induce apoptosis in leukemia and lymphoma cells through the mitochondrial pathway. nih.gov This compound was found to significantly inhibit cell proliferation. nih.gov Similarly, acetyl-11-keto-β-boswellic acid has been demonstrated to inhibit the proliferation and induce the apoptosis of gastric cancer cells. wjgnet.com

While direct studies on this compound are limited, related compounds suggest a potential for interaction with these cellular pathways. For example, some methylated cyclodextrins, such as 2,6-di-O-methyl-beta-cyclodextrin, can induce apoptosis by inhibiting the PI3K-Akt-Bad pathway. nih.gov

Derivatization for Metabolic Studies (e.g., Deuterated Analogues)

To study the metabolism of compounds, researchers often use derivatization techniques, including the synthesis of deuterated analogues. researchgate.netmdpi.com Deuterium-labeled compounds are valuable in medicinal chemistry and for use as biological probes. mdpi.comprinceton.edu The incorporation of stable heavy isotopes like deuterium (B1214612) into drug molecules is often used for quantification during drug development. medchemexpress.com

A key feature of using deuterated compounds is that they can help in understanding metabolic pathways and can sometimes alter the pharmacokinetic profiles of drugs. medchemexpress.com The synthesis of deuterated compounds can be achieved through various methods, including direct hydrogen isotope exchange or multi-step synthesis from deuterated precursors. researchgate.netchemrxiv.org For example, a method for the late-stage β-C(sp3)–H deuteration of free carboxylic acids has been described. chemrxiv.org

Specifically for this compound, it has been reported that the methyl groups can be deuterated through an H-D exchange reaction.

Interactions with Biochemical Pathways

Nicotinic acid and its derivatives can interact with numerous biochemical pathways. A primary role of nicotinic acid is as a precursor to NAD+, which is essential for redox reactions and cellular energy metabolism. nih.govnih.govebi.ac.ukmdpi.com The synthesis of NAD+ can occur through several pathways, including the Preiss-Handler pathway, which utilizes nicotinic acid. nih.govfrontiersin.org

Derivatives of nicotinic acid can also act as enzyme inhibitors. mdpi.comsmolecule.com For instance, 2,6-diaminonicotinic acid, a related compound, has been shown to inhibit bacterial enzymes like DNA gyrase and topoisomerase IV. It may also modulate NAD+ metabolism, which can impact energy metabolism and redox reactions within cells. The inhibition of enzymes is a key mechanism by which many drugs and other xenobiotics exert their effects. mdpi.com

The interaction of nicotinic acid derivatives with cellular signaling pathways is also an area of active research. For example, some compounds can interfere with specific pathways involved in cancer cell proliferation. ontosight.ai The ability of these compounds to interact with various molecular targets is often attributed to their chemical structure.

Table of Research Findings on Pyridine Derivative Metabolism and Effects

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Nicotinic acid |

| Niacin |

| Nicotinamide adenine dinucleotide (NAD+) |

| 2,6-Dimethylaniline |

| 4-Hydroxy-2,6-dimethylaniline |

| 2-Amino-3-methylbenzoic acid |

| 6-Methylnicotinic acid |

| 2-Hydroxynicotinic acid |

| Cytochrome P450 |

| 2,6-Dimethylphenol |

| o-Quinone methide |

| 2,6-bis(hydroxymethyl)pyridine |

| 2,6-Lutidine |

| 6,6'-Dithiodinicotinic acid |

| (2,6-Dimethylphenyl)arsonic acid |

| Acetyl-11-keto-β-boswellic acid |

| 2,6-di-O-methyl-beta-cyclodextrin |

| 2,6-Diaminonicotinic acid |

| DNA gyrase |

| Topoisomerase IV |

| Glutathione |

| N-acetyl cysteine |

Applications in Pharmaceutical and Drug Discovery Research

Key Intermediate in Pharmaceutical Synthesis

2,6-Dimethylnicotinic acid is recognized as a key chemical intermediate in the synthesis of more complex pharmaceutical compounds. ontosight.aibiointerfaceresearch.com Its structure, featuring a pyridine (B92270) ring with two methyl groups and a carboxylic acid function, provides a versatile platform for building new molecular entities. In synthetic chemistry, it can be used as a foundational scaffold upon which other chemical groups are added to create derivatives with specific therapeutic properties. belnauka.by For instance, it has been utilized in the preparation of deuterated nicotinoylating agents, which are used for the derivatization of proteins, a crucial process in biochemical research. The general utility of nicotinic acid derivatives as intermediates stems from their ability to participate in various biochemical pathways, making them valuable in drug design. mdpi.com

Design of New Drug Candidates

The inherent structure of this compound is a cornerstone for the rational design of new drug candidates targeting a spectrum of diseases.

Researchers have utilized this compound in the development of analogues for the potent anti-tuberculosis (TB) drug, bedaquiline (B32110). oatext.com Bedaquiline is a critical medicine for treating multidrug-resistant TB. oatext.com In an effort to create analogues with potentially improved properties, scientists have replaced parts of the bedaquiline molecule with other chemical units. One such synthetic strategy involved preparing N-methoxy-N,2,6-trimethylnicotinamide from this compound. oatext.com This intermediate was then used to create novel bedaquiline analogues. These new compounds were tested for their ability to inhibit the growth of Mycobacterium tuberculosis under both replicating and non-replicating conditions. oatext.com The findings from this research highlight the utility of the this compound scaffold in exploring new chemical space for anti-TB drug discovery. oatext.comnih.gov

Activity of Bedaquiline Analogue Derived from this compound

| Compound | Core Structure Component | Activity against M. tuberculosis (MIC₉₀ in µg/mL) |

|---|---|---|

| Bedaquiline (Reference Drug) | Naphthalene C-unit | 0.08 (replicating), 0.12 (non-replicating) |

| Analogue with Pyridyl C-unit | Derived from N-methoxy-N,2,6-trimethylnicotinamide | Data indicates considerably lower lipophilicity compared to Bedaquiline. oatext.com |

The development of novel inhibitors for the human immunodeficiency virus type 1 (HIV-1) is a critical area of antiviral research. nih.govmdpi.com One of the key targets for anti-HIV drugs is the reverse transcriptase (RT) enzyme, which is essential for viral replication. nih.gov Research into nicotinic acid derivatives has identified promising candidates that can inhibit this enzyme.

A study focused on derivatives of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid, a structure closely related to this compound, revealed compounds that act as dual inhibitors of HIV-1 RT. oatext.comresearchgate.net These molecules were found to block both the RNA-dependent DNA polymerase function and the ribonuclease H (RNase H) function of the RT enzyme. oatext.comresearchgate.net The RNase H active site is considered a promising, yet untargeted, component of the RT enzyme for drug development. researchgate.netjelsciences.com Among the 44 derivatives tested, several showed inhibitory activity in the low micromolar range against the RNase H function, with some also inhibiting viral replication in cell-based assays. oatext.comresearchgate.net

Inhibitory Activity of Lead Nicotinic Acid Derivative against HIV-1

| Compound ID | Scaffold | RNase H Inhibition (IC₅₀) | Antiviral Activity (Selectivity Index) | Mechanism |

|---|---|---|---|---|

| Compound 21 | 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid | 14 µM | >10 | Allosteric dual-site inhibitor of RT (Polymerase and RNase H functions). oatext.comresearchgate.net |

Derivatives of nicotinic acids are being explored for their potential in treating neurological conditions. mdpi.com Research suggests that these compounds may offer neuroprotective effects by modulating neurotransmitter systems or protecting neurons from oxidative stress. mdpi.comuj.edu.pl Studies on amides and esters of 2- and 6-substituted (3-pyridyloxy)alkane acids, which are structurally related to nicotinic acid derivatives, have demonstrated notable antiamnestic (memory-enhancing) activity. Furthermore, preliminary studies on compounds similar to 5,6-dimethylnicotinic acid hydrochloride indicated potential neuroprotective effects, with one animal model study showing improved cognitive function. uj.edu.pl This line of research suggests that the this compound framework could be a promising starting point for developing new therapies for neurodegenerative diseases. mdpi.com

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. Nicotinic acid derivatives represent a class of compounds being investigated for this purpose. ontosight.ai Research has shown that related compounds, such as 2,6-diaminonicotinic acid, can inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication. mdpi.com Specific derivatives of dimethylnicotinic acid have also been evaluated for their antibacterial properties. For example, 4-(4-carboethoxyanilino)-2,6-dimethylnicotinic acid ethylate hydrochloride has been identified as a compound of interest for potential antimicrobial applications. ontosight.ai Studies on the closely related 5,6-dimethylnicotinic acid have demonstrated antibacterial activity against common pathogens, suggesting that the dimethylnicotinic acid core is a viable scaffold for developing new antibiotics. uj.edu.pl

The search for new anxiolytic (anxiety-reducing) agents has led researchers to explore various chemical structures, including those derived from this compound. A key study in this area involved the synthesis and evaluation of esters and amides of 4-amino-2,6-dimethylnicotinic acid. This research identified that specific derivatives possessed pronounced anxiolytic activity in preclinical models. The findings indicate that the 4-amino-2,6-dimethylnicotinic acid scaffold is a promising template for the development of new drugs to treat anxiety disorders.

Impurity Profiling in Drug Development (e.g., Clevidipine Impurity)

The identification and characterization of impurities are critical aspects of drug development to ensure the safety and efficacy of the final pharmaceutical product. This compound derivatives have been identified as impurities in the synthesis of certain drugs, such as Clevidipine.

Clevidipine is a dihydropyridine (B1217469) calcium channel blocker used for intravenous treatment of hypertension. nih.gov During its synthesis and storage, several related substances can form as impurities. One such identified impurity is 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethylnicotinic acid. pharmaffiliates.com The presence of this and other impurities necessitates the development of robust analytical methods, like reverse-phase high-performance liquid chromatography (RP-HPLC), for their detection and quantification. Understanding the formation pathways of these impurities is crucial for optimizing the synthesis and storage conditions of the active pharmaceutical ingredient (API) to minimize their levels.

Table 1: Selected Clevidipine Impurities and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Clevidipine | C₂₁H₂₃Cl₂NO₆ | 456.32 | 167221-71-8 |

| 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethylnicotinic acid | C₁₆H₁₃Cl₂NO₄ | 354.18 | 91854-02-3 |

| Methyl 4-(2,3-Dichlorophenyl)-2,6-dimethylnicotinate | C₁₅H₁₃Cl₂NO₂ | 310.18 | 105383-68-4 |

| Clevidipine Impurity 6 | C₁₅H₁₄Cl₂O₃ | 313.18 | 1898262-46-8 |

This table presents a selection of identified impurities related to the synthesis of Clevidipine, highlighting the structural relationship to dimethylnicotinic acid derivatives. Data sourced from pharmaffiliates.com.

Ligand Design in Coordination Chemistry

The structure of this compound, featuring a pyridine ring with a carboxylic acid group, makes it a versatile ligand in coordination chemistry. Ligands are crucial components that bind to a central metal atom to form a coordination complex. atlanticoer-relatlantique.ca The design of ligands is a fundamental aspect of developing new catalysts, materials, and therapeutic agents.

The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group in this compound can act as donor atoms, allowing it to coordinate with a variety of metal ions. The steric and electronic properties of the ligand, influenced by the methyl groups, can be fine-tuned to achieve selective binding to specific metal ions. mdpi.com This selectivity is a key principle in designing ligands for applications such as the separation of metal ions from complex mixtures. unm.edu Research in this area explores how modifications to the ligand structure, such as the introduction of different substituent groups, can influence the stability, geometry, and reactivity of the resulting metal complexes. mdpi.comnih.gov

Chemical Probe Development

Chemical probes are small molecules used to study and manipulate biological systems. chemicalprobes.org They are essential tools in chemical biology for interrogating the function of proteins and other biomolecules. The development of effective chemical probes requires molecules with high potency, selectivity, and a well-understood mechanism of action.

Principles of Synthetic Medicinal Chemistry in Drug Discovery

Synthetic medicinal chemistry is the discipline of designing and synthesizing new molecules with potential therapeutic value. Nicotinic acid and its derivatives have long been a focus of medicinal chemistry due to their diverse biological activities. belnauka.by

The synthesis of derivatives of this compound is a key area of research. For example, the esterification of the carboxylic acid group or substitution on the pyridine ring can lead to new compounds with altered pharmacological properties. The principles of synthetic medicinal chemistry guide the modification of a lead compound, like a nicotinic acid derivative, to improve its efficacy, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and biological testing is fundamental to the discovery of new drugs. ontosight.ai

Analytical Methodologies in Research of 2,6 Dimethylnicotinic Acid

Chromatographic Techniques for Analysis

Chromatography is an indispensable tool for separating 2,6-dimethylnicotinic acid from reaction mixtures, impurities, or complex matrices. The choice of technique depends on the specific analytical goal, whether it is for purification, quantification, or qualitative identification.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. nih.govinternationaloliveoil.org Its high resolution and sensitivity make it a preferred method for analyzing this compound in various samples. semanticscholar.org

In a typical HPLC analysis, a solution of the sample is injected into a column containing a solid adsorbent material (the stationary phase). A liquid solvent (the mobile phase) is then pumped through the column at high pressure. The components of the sample mixture separate based on their differential interactions with the stationary and mobile phases. Compounds like this compound are often analyzed using a reverse-phase column, such as a C18 column, where the stationary phase is nonpolar. nih.gov The mobile phase is typically a mixture of a polar organic solvent, like methanol (B129727) or acetonitrile, and an aqueous buffer. nih.gov

The separated components are detected as they exit the column by a detector, most commonly a UV-Vis detector, which measures the absorbance of the eluent at a specific wavelength. internationaloliveoil.org For aromatic compounds like this compound, detection is often performed at wavelengths around 210, 280, or 360 nm. nih.gov The time it takes for a compound to travel through the column, known as the retention time, is a characteristic feature used for its identification when compared to a standard. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for accurate quantification. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Nicotinic Acid Derivatives

| Parameter | Typical Value/Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Gradient of methanol/acetonitrile and acidified water nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at 210, 280, 360 nm nih.gov |

| Temperature | Ambient or controlled (e.g., 25-30 °C) |